Palmitoylcholine iodide
Description
Palmitoylcholine iodide is a quaternary ammonium salt composed of palmitic acid (a saturated C16 fatty acid) esterified to a choline moiety, with iodide as the counterion. Its molecular formula is C₂₁H₄₄INO₂, derived by replacing the chloride in palmitoylcholine chloride (C₂₁H₄₄ClNO₂) with iodide . This substitution increases its molecular weight (approximately 481.04 g/mol) and alters its physicochemical properties, such as solubility and lipophilicity. Palmitoylcholine derivatives are studied for their cholinergic activity, acting as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs) depending on acyl chain length and saturation .
Properties
CAS No. |
26640-69-7 |
|---|---|
Molecular Formula |
C21H44INO2 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-hexadecanoyloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C21H44NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NWSQPBFJBOJAMX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Phosphorylation and Choline Conjugation
Palmitoylcholine is synthesized through sequential reactions involving phosphatidic acid (PA) and cytidine triphosphate (CTP) to form CDP-diacylglycerol (CDP-DAG), followed by headgroup addition (e.g., choline) . For isotopic labeling, rac-1-palmitoyl-2-oleoylglycerol reacts with POCl₃ and radiolabeled choline (e.g., [³H]choline) to yield phosphatidyl-[³H]choline, with purification via reversed-phase HPLC (22% yield) .
Iodide Salt Formation
While direct synthesis of palmitoylcholine iodide is not explicitly documented, analogous acylsulfenyl iodide syntheses involve iodination of carbothioic acid derivatives using iodine or N-iodosuccinimide (NIS) in dichloromethane (-15–0°C, 40–90% yields) . Similar methods may apply for exchanging chloride (e.g., in choline chloride palmitate) with iodide via metathesis.
Aqueous Hydrolysis
The ester bond in palmitoylcholine is susceptible to hydrolysis, producing palmitic acid and choline. In biological systems, this reaction is catalyzed by phospholipases (e.g., PLA₂), but non-enzymatic hydrolysis proceeds under acidic or alkaline conditions.
Gut Microbiota Metabolism
Intestinal microbiota convert dietary phosphatidylcholine (structurally related to palmitoylcholine) into trimethylamine (TMA), which is oxidized to trimethylamine N-oxide (TMAO) in the liver. Elevated TMAO correlates with cardiovascular risk (hazard ratio: 2.54 for highest vs. lowest quartile) .
Table 2: Key Metabolites and Pathways
| Substrate | Microbial Product | Hepatic Product | Clinical Association |
|---|---|---|---|
| Phosphatidylcholine | TMA | TMAO | Cardiovascular risk |
| Palmitoylcholine | (Theoretical) TMA | (Theoretical) TMAO | Not yet characterized |
Radical-Mediated Oxidation
Linoleate-containing phospholipids undergo autoxidation at bis-allylic positions (C9, C11, C13) via peroxyl radical intermediates. For palmitoylcholine, oxidation likely targets the unsaturated palmitoyl chain, with β-scission of peroxyl radicals dominating (rate constant: 2.6 × 10⁶ s⁻¹ at 37°C) unless trapped by antioxidants like α-tocopherol (3.5 × 10⁶ M⁻¹s⁻¹) .
Table 3: Oxidation Selectivity in Lipid Systems
| Radical Position | Reactivity | Major Products |
|---|---|---|
| C9, C13 | Higher stability | (E,Z)-configured hydroperoxides |
| C11 | Rapid β-scission | Regenerated substrate + O₂ |
Electrophilic Additions
Acylsulfenyl iodides (e.g., RCOSI) react with alkenes via episulfuranes or episulfonium intermediates . this compound may undergo analogous additions, though this remains speculative.
Phosphorylation Modifications
N-acyl-O-phosphocholineserines (e.g., PPCS) are synthesized using 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, suggesting palmitoylcholine could be modified similarly for specialized lipid derivatives .
Thermal and Photolytic Degradation
Quaternary ammonium iodides are prone to Hofmann elimination under heat, forming alkenes and trimethylamine. Photolysis may cleave the C–O ester bond, releasing palmitic acid and choline iodide.
Counterion Exchange
Iodide in this compound can be displaced by other anions (e.g., chloride, sulfate) in aqueous solution, altering solubility and reactivity.
Analytical Characterization
Comparison with Similar Compounds
Acylcholines with Varying Chain Lengths and Counterions
Acylcholines differ in their fatty acid chain length and counterions, influencing their biological activity and applications:
Key Findings :
- Chain Length : Longer saturated chains (e.g., palmitoyl) enhance lipophilicity, prolonging membrane interaction and agonist activity .
- Unsaturation: Unsaturated acylcholines (e.g., arachidonoyl) exhibit inhibitory effects on nAChRs, contrasting with the agonistic behavior of saturated analogs .
- Counterion : Iodide may improve thermal stability compared to chloride but reduces water solubility due to larger ionic radius.
Iodide-Containing Compounds
This compound shares iodide as a counterion with other salts, but its biological and chemical profiles differ significantly:
Key Findings :
- Solubility : this compound is less water-soluble than KI but more lipophilic, enabling membrane penetration.
- Toxicity Profile : Unlike methyl iodide (neurotoxic) or KI (iodism), this compound’s toxicity likely stems from both iodide release and choline-mediated effects.
Choline Derivatives
Choline-based compounds vary in structure and function:
Key Findings :
- Functional Role : this compound’s acyl chain enables sustained interaction with lipid membranes, unlike acetylcholine’s transient activity.
- Formulation Use : Phosphatidylcholine is preferred for drug delivery due to self-assembly properties, whereas this compound may serve niche roles in receptor studies.
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